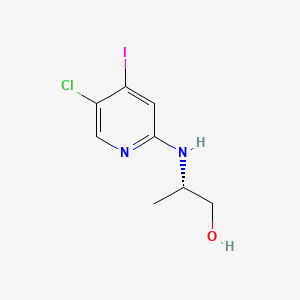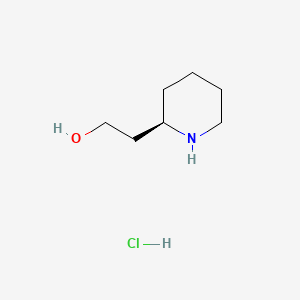
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol, also known as S-2-CIP, is a small molecule that has been studied for its potential applications in a variety of scientific research fields. S-2-CIP is a synthetic compound that has a high solubility in water and is relatively stable in aqueous solutions. It has a molecular weight of 367.79 g/mol and a melting point of approximately 150°C.
Wissenschaftliche Forschungsanwendungen
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate in the synthesis of various organic compounds, such as polymers and drugs. It has also been used in the synthesis of fluorescent dyes, as well as in the synthesis of metal complexes. Furthermore, it has been used as a model compound to study the structure-activity relationships of various molecules.
Wirkmechanismus
The mechanism of action of (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is not fully understood. However, it is believed that its chemical structure allows it to interact with various biological molecules, such as proteins and enzymes. This interaction is thought to be responsible for its various biological and physiological effects.
Biochemical and Physiological Effects
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has been studied for its potential biochemical and physiological effects. In animal models, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity has been linked to an increase in cognitive performance. In addition, (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has been shown to possess anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol has several advantages for use in laboratory experiments. It is relatively stable in aqueous solutions and has a high solubility in water. Furthermore, it is relatively inexpensive and can be easily synthesized in a two-step process. However, it is important to note that (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a synthetic compound and thus its safety and toxicity in humans and animals is not fully understood.
Zukünftige Richtungen
Given the potential of (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol, there are several areas of research that could be explored in the future. These include further investigation into its mechanism of action, its potential applications in drug synthesis and development, and its potential toxicity in humans and animals. Additionally, further research into its biochemical and physiological effects could help to elucidate its potential therapeutic applications. Finally, research into its structure-activity relationships could help to identify other compounds with similar properties.
Synthesemethoden
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol can be synthesized in a two-step process. The first step involves the reaction of 5-chloro-4-iodopyridine with 2-amino-1-propanol in the presence of a base. This reaction produces a cyclic intermediate which is then reacted with an acid to yield the desired product. The second step involves the reduction of the intermediate to the desired product using a reducing agent such as sodium borohydride.
Eigenschaften
IUPAC Name |
(2S)-2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNQGKJSNBQPS-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C(=C1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=NC=C(C(=C1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)










